molecular formula C17H22N2O2S B2468896 N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 476295-15-5

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Cat. No. B2468896
CAS RN: 476295-15-5
M. Wt: 318.44
InChI Key: BEKQXJSIPLHSMC-ISLYRVAYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” is not available, related compounds have been synthesized. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

Scientific Research Applications

Pesticidal Agents

Compounds with similar structures have been synthesized and evaluated as potential pesticidal agents . They have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Insecticidal Activity

In a study, compounds with similar structures exhibited insecticidal activity, although the activity was inferior to that of imidacloprid .

Anthelmintic Activity

Some compounds with similar structures have shown to exhibit anthelmintic activity . The unsubstituted amide was the most active and exhibited activity equal to that of levamisole and significantly greater than that of pyrantel .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Fluorescent Protein Antibodies

Although not directly related, the compound could potentially be used in the development of fluorescent protein antibodies. These antibodies have been used in various applications including operational research, engineering sciences, and sustainable development .

Rho-Associated Kinases Inhibition

A compound with a similar structure, Y-27632, is widely used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This suggests a potential application of the compound in the inhibition of these kinases.

properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-21-13-9-10-14-15(11-13)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKQXJSIPLHSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

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